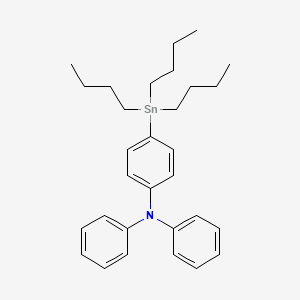
((Hydroxy((2-(6-pivalamido-9H-purin-9-YL)ethoxy)methyl)phosphoryl)oxy)methyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Hydroxy((2-(6-pivalamido-9H-purin-9-YL)ethoxy)methyl)phosphoryl)oxy)methyl pivalate is a complex organic compound known for its significant applications in medicinal chemistry. This compound is a derivative of purine and is often associated with antiviral properties. It is structurally characterized by the presence of a pivalamido group, a purine base, and a phosphoryl group, making it a unique molecule with diverse chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Hydroxy((2-(6-pivalamido-9H-purin-9-YL)ethoxy)methyl)phosphoryl)oxy)methyl pivalate involves multiple steps, starting from the purine base. The key steps include:
Formation of the Purine Derivative: The initial step involves the modification of the purine base to introduce the pivalamido group. This is typically achieved through an amide coupling reaction using pivaloyl chloride and an appropriate amine.
Attachment of the Ethoxy Methyl Group: The next step involves the introduction of the ethoxy methyl group through an etherification reaction. This step requires the use of ethyl iodide and a strong base such as sodium hydride.
Phosphorylation: The final step is the phosphorylation of the intermediate compound to introduce the phosphoryl group. This is achieved using phosphoryl chloride under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include the use of high-purity reagents, precise control of reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
((Hydroxy((2-(6-pivalamido-9H-purin-9-YL)ethoxy)methyl)phosphoryl)oxy)methyl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy methyl group, where nucleophiles such as thiols or amines replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Thiols, amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varied functional groups, enhancing the compound’s versatility in chemical synthesis.
Scientific Research Applications
((Hydroxy((2-(6-pivalamido-9H-purin-9-YL)ethoxy)methyl)phosphoryl)oxy)methyl pivalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antiviral properties, particularly against DNA viruses.
Medicine: Investigated for its therapeutic potential in treating viral infections and as a prodrug in antiviral therapies.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the production of other bioactive compounds.
Mechanism of Action
The mechanism of action of ((Hydroxy((2-(6-pivalamido-9H-purin-9-YL)ethoxy)methyl)phosphoryl)oxy)methyl pivalate involves its conversion to active metabolites within the body. These metabolites inhibit viral DNA polymerase, preventing viral replication. The compound targets specific molecular pathways involved in viral DNA synthesis, thereby exerting its antiviral effects.
Comparison with Similar Compounds
Similar Compounds
Adefovir Dipivoxil: A prodrug of adefovir, used in the treatment of hepatitis B.
Tenofovir Disoproxil: Another antiviral prodrug used in the treatment of HIV and hepatitis B.
Cidofovir: An antiviral medication used primarily for cytomegalovirus (CMV) infections.
Uniqueness
((Hydroxy((2-(6-pivalamido-9H-purin-9-YL)ethoxy)methyl)phosphoryl)oxy)methyl pivalate is unique due to its specific structural features, such as the pivalamido group and the phosphoryl group, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential antiviral applications make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C19H30N5O7P |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
2-[6-(2,2-dimethylpropanoylamino)purin-9-yl]ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphinic acid |
InChI |
InChI=1S/C19H30N5O7P/c1-18(2,3)16(25)23-14-13-15(21-9-20-14)24(10-22-13)7-8-29-12-32(27,28)31-11-30-17(26)19(4,5)6/h9-10H,7-8,11-12H2,1-6H3,(H,27,28)(H,20,21,23,25) |
InChI Key |
DLUBQZPPUSLOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2C(=NC=N1)N(C=N2)CCOCP(=O)(O)OCOC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






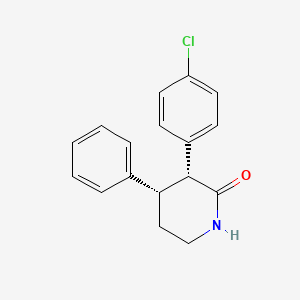
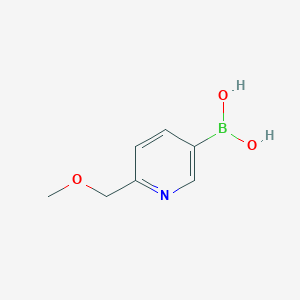
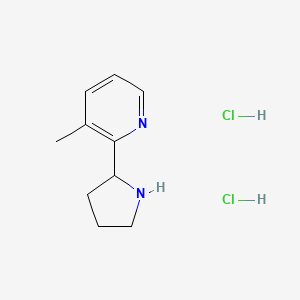

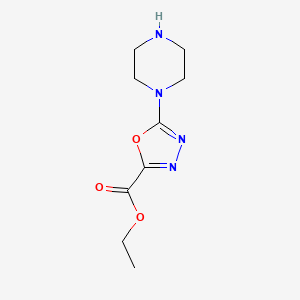
![Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12094702.png)


